

An In-Depth Technical Guide to Ethyl 3-[4-(chloromethyl)phenyl]propanoate

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Compound of Interest

Compound Name: Ethyl 3-[4-(chloromethyl)phenyl]propanoate

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Abstract

Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a reactive organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chloromethyl group and an ester moiety, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a potential histone deacetylase (HDAC) inhibitor. Detailed experimental protocols for the synthesis of related compounds are provided for illustrative purposes, alongside a discussion of its mechanism of action.

Chemical and Physical Properties

Ethyl 3-[4-(chloromethyl)phenyl]propanoate is an ester derivative characterized by a propanoate group linked to a phenyl ring, which is further substituted with a chloromethyl group at the para position.^[1] The presence of the benzylic chloride imparts significant reactivity to the molecule, making it susceptible to nucleophilic substitution.

Table 1: Physicochemical Properties of **Ethyl 3-[4-(chloromethyl)phenyl]propanoate**

Property	Value	Source
CAS Number	107859-99-4	[1]
Molecular Formula	C ₁₂ H ₁₅ ClO ₂	[1]
Molecular Weight	226.70 g/mol	
IUPAC Name	ethyl 3-[4-(chloromethyl)phenyl]propanoate	
Appearance	Not specified (likely a liquid or low-melting solid)	-
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Not specified (expected to be soluble in organic solvents)	-

Table 2: Spectroscopic Data (Predicted based on related compounds)

While specific experimental spectroscopic data for **Ethyl 3-[4-(chloromethyl)phenyl]propanoate** is not readily available in the reviewed literature, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

Technique	Expected Features
^1H NMR	- Triplet and quartet signals corresponding to the ethyl group (~1.2 ppm and ~4.1 ppm, respectively).- Two triplet signals for the propanoate methylene groups (~2.6 ppm and ~2.9 ppm).- A singlet for the chloromethyl protons (~4.5 ppm).- Aromatic proton signals in the range of ~7.2-7.4 ppm.
^{13}C NMR	- Signals for the ethyl group carbons (~14 ppm and ~60 ppm).- Signals for the propanoate methylene carbons (~30 ppm and ~35 ppm).- A signal for the chloromethyl carbon (~45 ppm).- Aromatic carbon signals (~128-140 ppm).- A signal for the ester carbonyl carbon (~172 ppm).
Mass Spec.	- A molecular ion peak (M^+) at m/z 226.- Isotope peak at $\text{M}+2$ due to the presence of chlorine.- Fragmentation patterns may include loss of the ethyl group (-29), ethoxy group (-45), and the chloromethyl group (-49).

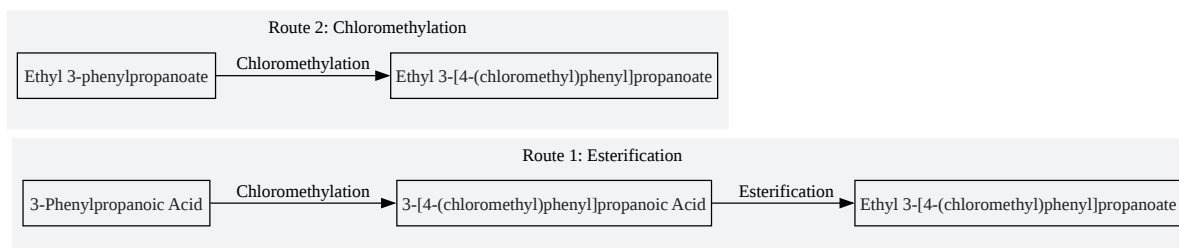
Synthesis and Experimental Protocols

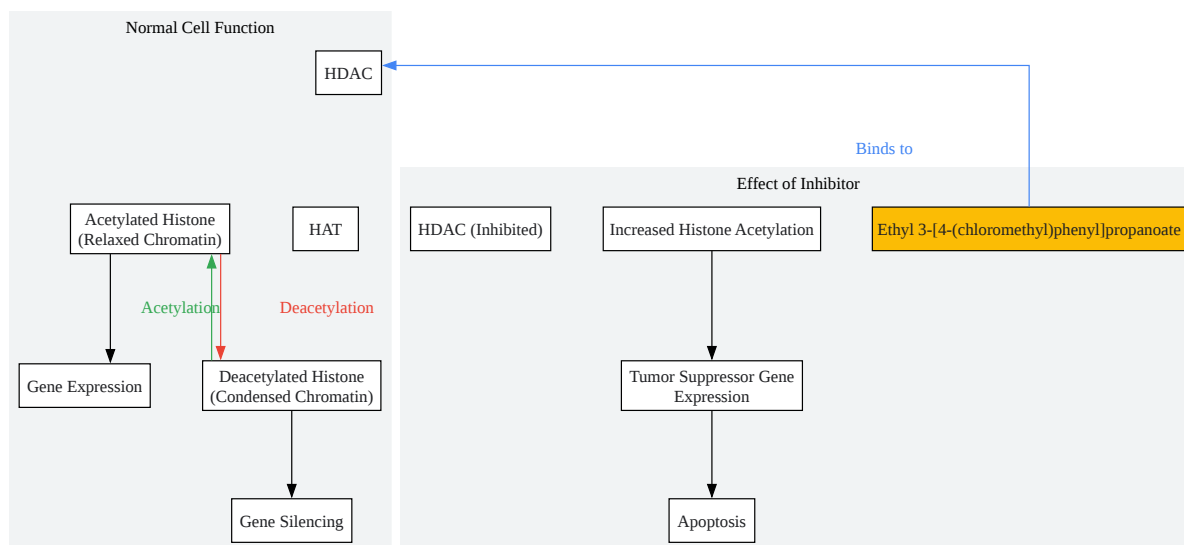
The primary synthetic route to **Ethyl 3-[4-(chloromethyl)phenyl]propanoate** is through the esterification of its corresponding carboxylic acid, 3-[4-(chloromethyl)phenyl]propanoic acid.^[1] While a detailed, step-by-step protocol for this specific transformation is not available in the cited literature, a general procedure can be outlined. Furthermore, a protocol for the synthesis of a key precursor, 3-(4-chlorophenyl)propanoic acid, and a related chloromethylated propanoate are provided to illustrate the likely synthetic steps involved.

General Synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate

The synthesis would logically proceed in two conceptual steps: the chloromethylation of a phenylpropanoate derivative and the esterification of a chloromethylated phenylpropanoic acid.

The latter is the more commonly cited route.





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References

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